methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate is a complex organic compound with a unique tricyclic structure This compound is characterized by its multiple functional groups, including an ester, a thioether, and a diazatricyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. The starting materials often include ethyl-substituted cyclic compounds, sulfur-containing reagents, and diazatricyclic intermediates. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate
- 2-{[12-ethyl-12-methyl-5-(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Uniqueness
Methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate is unique due to its specific tricyclic structure and the presence of multiple functional groups
Properties
CAS No. |
500194-47-8 |
---|---|
Molecular Formula |
C16H20N2O3S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C16H20N2O3S2/c1-5-11-17-14(22-8-12(19)20-4)13-9-6-16(2,3)21-7-10(9)23-15(13)18-11/h5-8H2,1-4H3 |
InChI Key |
BSRUGJGNTFHJIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=N1)SCC(=O)OC |
solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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